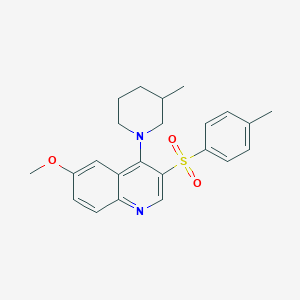

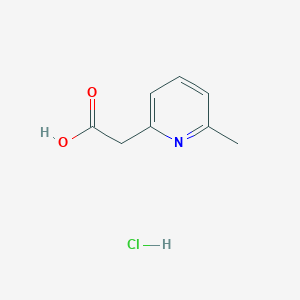

6-Methoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-Methoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline is a derivative of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their potential use in various fields, including as fluorophores in biomedical analysis and as ligands for biological receptors .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that may include oxidation, reduction, methylation, and aminodehalogenation processes. For instance, the synthesis of a related fluorophore, 6-Methoxy-4-quinolone, was achieved by oxidation of 5-methoxyindole-3-acetic acid, followed by the synthesis of a fluorescent labeling reagent through further chemical modifications . Similarly, methoxylated tetrahydroisoquinolinium derivatives were synthesized from precursors like N-methyl-laudanosine and N-methyl-noscapine, indicating the versatility of quinoline synthesis methods .

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures, which can significantly influence their binding affinity to biological targets. For example, the presence of methoxy groups and the substitution pattern on the quinoline ring can affect the affinity for apamin-sensitive binding sites, as seen in the study of methoxylated tetrahydroisoquinolinium derivatives . The molecular structure also determines the compound's ability to interact with biological macromolecules, such as HIV-1 reverse transcriptase (RT), where certain 6-methoxy-3,4-dihydroquinolin-1(2H)-yl derivatives showed significant inhibitory activity .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which can lead to the replacement of methoxy groups or halogens in the molecule. This is exemplified by the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, where nucleophilic substitution played a key role . Additionally, these compounds can react with alcohols to form fluorescent esters, as demonstrated by the use of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a derivatization reagent for alcohols in high-performance liquid chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as fluorescence characteristics, stability, and reactivity, are crucial for their practical applications. The novel fluorophore 6-Methoxy-4-quinolone shows strong fluorescence with a large Stokes' shift, high molar absorptivity, and a quantum yield suitable for biomedical analysis. Its fluorescence intensity remains stable across a wide pH range and is resistant to degradation by light and heat . The reactivity of quinoline derivatives with alcohols to form fluorescent esters further highlights their potential as sensitive fluorescence derivatization reagents .

科学的研究の応用

Tubulin Polymerization Inhibition

6-Methoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline is involved in studies exploring tubulin polymerization inhibition, a critical process in cancer research. For instance, optimization of similar quinolines has led to the development of potent tubulin-polymerization inhibitors targeting the colchicine site, essential for cancer therapeutics (Wang et al., 2014). Similarly, indenopyrazoles derivatives, including compounds with methoxyquinoline structures, have demonstrated antiproliferative activity against human cancer cells by inhibiting tubulin polymerization (Minegishi et al., 2015).

Fluorescent Labeling in Biomedical Analysis

This compound's derivatives, such as 6-Methoxy-4-quinolone, have been used as novel fluorophores in biomedical analysis. They exhibit strong fluorescence, stability against light and heat, and are utilized in fluorescent labeling reagents, which are important in determining carboxylic acids (Hirano et al., 2004).

Diagnostic Applications in Cancer Research

Complex derivatives of this compound have been analyzed for their potential in diagnosing human cancer cells, tissues, and tumors. The focus is on understanding the quantum entanglement dynamics of such molecules, which could open new avenues in cancer diagnostics (Alireza et al., 2019).

Potential in Cell Imaging Studies

Some quinoline derivatives are being studied for their potential in cell imaging, especially in identifying and studying zinc ions in biological systems. These studies are crucial for understanding cellular processes and developing diagnostic tools (Pradhan et al., 2015).

Antimicrobial Activities

The compound and its derivatives have shown promise in antimicrobial activities. For instance, certain hydroxy analogues of primaquine, which is structurally related to this compound, have been synthesized and found effective against various microbial strains (Allahyari et al., 1984).

特性

IUPAC Name |

6-methoxy-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-16-6-9-19(10-7-16)29(26,27)22-14-24-21-11-8-18(28-3)13-20(21)23(22)25-12-4-5-17(2)15-25/h6-11,13-14,17H,4-5,12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURXHQCKGIOXRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2507551.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)

![6-Ethoxy-2-(4-{[(4-fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2507553.png)

![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)

![2-cyclopentyl-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2507560.png)

![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)

![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)